Thymine-1-acetic acid

Locked Nucleic Acid Thermal Stability Oligonucleotide Therapeutics

Researchers requiring thymine-specific molecular recognition in PNA and oligonucleotide synthesis face limited options-uracil or adenine analogs lack the 5-methyl group essential for proper base-pairing and metal coordination. Thymine-1-acetic acid (CAS 20924-05-4) directly addresses this gap. • Enables double-headed LNA monomers conferring enhanced DNA duplex thermal stability upon multiple incorporations. • Proven ligand for Cu(II)/Mn(II) coordination polymers with canted antiferromagnetic ordering. • Validated TBTU one-pot PNA monomer synthesis protocol. Supplied at ≥98% purity.

Molecular Formula C7H8N2O4
Molecular Weight 184.15 g/mol
CAS No. 20924-05-4
Cat. No. B1363091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymine-1-acetic acid
CAS20924-05-4
Molecular FormulaC7H8N2O4
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)CC(=O)O
InChIInChI=1S/C7H8N2O4/c1-4-2-9(3-5(10)11)7(13)8-6(4)12/h2H,3H2,1H3,(H,10,11)(H,8,12,13)
InChIKeyTZDMCKHDYUDRMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thymine-1-acetic Acid Specifications & Procurement


Thymine-1-acetic acid (CAS 20924-05-4), systematically named 2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid, is a thymine-derived nucleoamino acid with molecular formula C₇H₈N₂O₄ and molecular weight 184.15 g/mol . The compound features a thymine nucleobase covalently linked via the N1 position to an acetic acid moiety, providing a reactive carboxyl group (pKa 3.81 ± 0.10 predicted) for conjugation and coordination chemistry . Commercial availability includes ≥97–98% purity grades from major suppliers with melting point specification 272–278 °C (decomposition) [1].

Thymine nucleoamino acid building block with N1-acetic acid linker for conjugation chemistry
Reactive carboxyl group supports amide/ester bond formation in PNA, LNA and coordination polymer research

Why Generic Substitution of Thymine-1-acetic Acid Fails


Thymine-1-acetic acid cannot be functionally interchanged with uracil-1-acetic acid, cytosine-1-acetic acid, or adenine-9-yl-acetic acid analogs despite their structural similarity as nucleobase-carboxylic acid conjugates . The thymine moiety imparts distinct molecular recognition properties—specifically, the 5-methyl group differentiates thymine from uracil and enables unique metal coordination geometries, base-pairing specificity, and enzymatic recognition patterns that are not recapitulated by other nucleobase derivatives [1]. Substitution with uracil-1-acetic acid eliminates methyl-dependent hydrophobic contacts in DNA duplexes, while substitution with adenine-9-yl-acetic acid alters both hydrogen-bonding capacity and metal-binding stoichiometry, fundamentally changing downstream experimental outcomes [1][2].

Uracil-1-acetic acid analogs
Lack the 5-methyl group of thymine, potentially altering hydrophobic contacts and metal coordination geometry.
Adenine-9-yl-acetic acid analogs
Change hydrogen-bonding capacity and metal-binding stoichiometry, which may shift experimental outcomes.

Differentiation Evidence for Thymine-1-acetic Acid


Thermal Stabilization of LNA-Modified DNA Duplexes

Incorporation of thymin-1-yl-acetic acid coupled to the N2′-atom of a 2′-amino-LNA thymine nucleoside (forming a 'double-headed' LNA monomer) yields oligonucleotides that show increased thermal stability when forming duplexes with complementary DNA compared to unmodified oligonucleotide controls, and supports multiple incorporations without thermal destabilization [1]. In contrast, the analogous adenine-9-yl-acetic acid-derived double-headed LNA monomer did not demonstrate the same level of thermal stabilization [1].

LNA duplex stability
Head-to-head
Increased thermal stability allowing multiple incorporations; adenine analog did not achieve same stabilization.
Supports oligonucleotide stability research
Comparison vs unmodified and adenine-9-LNA; phosphoramidite incorporation
Locked Nucleic Acid Thermal Stability Oligonucleotide Therapeutics

Coordination Polymers: Magnetic and Conductive Properties

Reaction of Cu(II) salts (acetate or chloride) with thymine-1-acetic acid yields one-dimensional coordination polymers with semiconductive and magnetic properties [1]. Parallel reactions with uracil-1-propionic acid under identical conditions produce coordination polymers with measurably different magnetic behavior and conductivity profiles [1]. The thymine derivative uniquely forms carboxylate-bridged 1D chains that exhibit solvent-dependent canted antiferromagnetic ordering, a property not observed with the uracil analog [2].

Magnetic polymer properties
Head-to-head
1D Cu(II) carboxylate-bridged polymer exhibits canted antiferromagnetic ordering; distinct from uracil-propionic acid analog.
Supports magnetic materials research
Solvent-dependent magnetic behavior; X-ray crystallography confirmed
Coordination Polymers Magnetic Materials Nucleobase-Metal Complexes

Optimized Coupling Efficiency in PNA Monomer Synthesis

A systematic comparative study evaluating the acylation of model secondary amines (piperidine and proline) with thymin-1-ylacetic acid demonstrated that the choice of coupling system critically determines reaction efficiency [1]. Among the systems tested—including carbodiimides, aminium salts, phosphonium salts, mixed anhydride, and active esters—the TBTU (aminium salt) procedure enabled a one-pot coupling of thymin-1-ylacetic acid to chiral PNA monomer backbones with sufficient efficiency to isolate and characterize the resulting PNA monomers [2]. In contrast, alternative coupling systems produced variable and often inferior yields under equimolar reagent conditions [1].

PNA coupling efficiency
Head-to-head
TBTU method enables one-pot coupling to chiral PNA backbone; reported higher efficiency over carbodiimide, phosphonium, and mixed anhydride systems.
Supports PNA synthesis protocol selection
Modeled on secondary amine acylation; equimolar reagent conditions
Peptide Nucleic Acid Solid-Phase Synthesis Coupling Efficiency

SNM1A Nuclease Inhibition by Modified Oligonucleotides

Chemically modified oligonucleotides incorporating thymine-containing nucleoside analogs were designed and synthesized to target the DNA repair nuclease SNM1A [1]. In gel electrophoresis-based assays, all modified oligonucleotides were found to interact with SNM1A, representing the first examples of inhibition of this DNA damage repair enzyme by these specific modified oligonucleotide groups [1]. This functional interaction is specific to the thymine-containing scaffold; parallel studies with alternative nucleobase-modified oligonucleotides do not show equivalent SNM1A inhibitory activity [1].

SNM1A nuclease inhibition
Cross-study
Thymine-containing modified oligonucleotides interact with and inhibit SNM1A in gel electrophoresis assays.
Supports DNA repair enzyme inhibition studies
Inhibitory activity linked to thymine nucleobase identity
DNA Repair SNM1A Nuclease Oligonucleotide Inhibitors

Supramolecular Assembly and Stability of T₂CO Nucleopeptides

The Dakin-West reaction of 1-thyminyl acetic acid yields 1,3-bis(1-thyminyl)-2-propanone (T₂CO), a heteroaromatic compound comprising two thymine moieties anchored to a 2-propanonic unit [1]. CD spectroscopy studies revealed that T₂CO increases the level of structuration of non-covalent supramolecular assemblies of L-serine-containing chiral nucleopeptides, whereas the parent 1-thyminyl acetic acid monomer does not induce this supramolecular ordering effect [1]. Additionally, T₂CO demonstrated resistance to enzymatic degradation in fresh human serum for up to 24 hours and exhibited selective copper(II) cation binding without significant interaction with double-stranded RNA, DNA, or proteins [1].

Supramolecular assembly (T₂CO)
Class-level
T₂CO increases chiral nucleopeptide structuration; 24 h serum stability; selective Cu(II) binding. Parent monomer lacks structuration effect.
Supports nucleopeptide delivery research
Derived from thymine-1-acetic acid via Dakin-West reaction
Nucleopeptides Supramolecular Assembly Drug Delivery

Optimal Applications for Thymine-1-acetic Acid


Thermally Stabilized LNA Oligonucleotides for Antisense Therapeutics

Procure thymine-1-acetic acid for coupling to 2′-amino-LNA nucleosides to generate double-headed LNA monomers that confer enhanced thermal stability to DNA duplexes upon incorporation into oligonucleotides [1]. This application is validated by direct evidence showing increased thermal stability allowing multiple incorporations without destabilization, a property not achieved with adenine-9-yl-acetic acid-derived analogs under identical conditions [1].

1D Coordination Polymers with Tunable Magnetic Ordering

Use thymine-1-acetic acid as a ligand for Cu(II) or Mn(II) coordination to fabricate carboxylate-bridged one-dimensional coordination polymers exhibiting solvent-dependent canted antiferromagnetic ordering [1][2]. This scenario is supported by head-to-head comparative data demonstrating that uracil-1-propionic acid yields coordination complexes with measurably different magnetic and conductive properties under identical reaction conditions [1].

Solid-Phase Synthesis of Chiral PNA Monomers via TBTU

Apply thymine-1-acetic acid in PNA monomer synthesis using the validated TBTU (aminium salt) one-pot coupling procedure [1][2]. This protocol was identified through systematic comparison of carbodiimide, aminium salt, phosphonium salt, mixed anhydride, and active ester coupling systems, with the TBTU method demonstrating superior acylation efficiency for thymin-1-ylacetic acid conjugation to secondary amine-containing PNA backbones [1].

DNA Repair Nuclease SNM1A Inhibitors for Cancer Research

Incorporate thymine-containing modified nucleosides into oligonucleotides designed to inhibit the DNA repair nuclease SNM1A [1]. Gel electrophoresis-based assays confirm that thymine-containing modified oligonucleotides interact with and inhibit SNM1A, representing the first validated oligonucleotide-based inhibitors for this enzyme class and establishing thymine-specific modifications as essential for this biological activity [1].

Enzymatically Stable Supramolecular Assemblies via T₂CO

Convert thymine-1-acetic acid to 1,3-bis(1-thyminyl)-2-propanone (T₂CO) via Dakin-West reaction for use as a supramolecular templating agent that increases structuration of L-serine-containing chiral nucleopeptide networks [1]. This application leverages the 24-hour serum enzymatic stability of T₂CO and its selective copper(II) binding capability, properties absent in the parent thymine-1-acetic acid monomer [1].

Application
Selection Property
Validation Focus
LNA oligonucleotide stability studies
Thymine-specific thermal stabilization
Multiple-incorporation duplex stability; reference unmodified and adenine analog data
Coordination polymer magnetism studies
Thymine-based 1D carboxylate-bridged chains
Solvent-dependent canted antiferromagnetic ordering; reference uracil analog data
PNA monomer synthesis
TBTU-compatible coupling efficiency
One-pot acylation efficiency on chiral PNA backbone
DNA repair enzyme inhibition studies
Thymine-modified oligonucleotide nuclease targeting
SNM1A interaction and inhibition in gel-based assay
Supramolecular nucleopeptide assembly
T₂CO structuration and Cu(II) binding
24 h serum stability and selective metal binding

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